molecular formula C22H27N3O4 B2541179 1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione CAS No. 872855-14-6

1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione

Cat. No.: B2541179
CAS No.: 872855-14-6
M. Wt: 397.475
InChI Key: RXWWYOCSPSRYLI-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione is a complex synthetic compound designed for advanced research in medicinal chemistry. Its structure incorporates indole, piperidine, and morpholine moieties, which are privileged scaffolds in drug discovery known for their diverse biological activities. The primary research application of this compound is in the investigation and development of novel antifungal agents. Piperidine-based compounds are established as potent ergosterol biosynthesis inhibitors in agricultural fungicides, functioning by inhibiting key enzymes in the fungal cell membrane . The indole nucleus is a common feature in many biologically active molecules and is frequently explored for its antimycotic properties . This hybrid structure makes it a valuable chemical tool for studying new modes of action against resistant fungal pathogens, such as Candida and Aspergillus species . Furthermore, the molecule's structural complexity offers significant utility in other areas of chemical biology. It serves as a key intermediate in multi-step synthetic routes for constructing more elaborate target molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how modifications to the piperidine and morpholine rings affect potency, selectivity, and physicochemical properties . This product is provided for non-human research purposes only. It is strictly intended for use in laboratory research and is not certified for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-6-4-5-9-25(16)22(28)21(27)18-14-24(19-8-3-2-7-17(18)19)15-20(26)23-10-12-29-13-11-23/h2-3,7-8,14,16H,4-6,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWWYOCSPSRYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione is a synthetic derivative that has garnered attention in pharmacological research for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A methylpiperidine moiety
  • An indole core
  • A morpholine side chain

Molecular Formula

The molecular formula for this compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Tubulin Inhibition : Similar to other indole derivatives, it is hypothesized that this compound may inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy as it can lead to apoptosis in rapidly dividing cells .
  • Receptor Interaction : The presence of piperidine and morpholine groups suggests potential interactions with various neurotransmitter receptors, which could influence neurological processes .
  • Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.56Induces apoptosis through tubulin inhibition
HeLa (Cervical)0.52Cell cycle arrest at G2/M phase
HT-29 (Colon)0.34Inhibition of tubulin polymerization

These findings suggest that the compound may be a potent candidate for further development as an anticancer agent .

Neuropharmacological Effects

The interaction of the piperidine and morpholine moieties with neurotransmitter systems indicates potential neuropharmacological applications. Preliminary studies suggest that the compound may modulate serotonin and dopamine pathways, which could be beneficial in treating mood disorders or neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study published in Asian Journal of Pharmaceutical Research and Development, researchers synthesized several derivatives related to the indole scaffold and tested their efficacy against cancer cell lines. The compound exhibited promising results with an IC50 value lower than many existing chemotherapeutics, highlighting its potential as a new anticancer drug .

Case Study 2: Neurotransmitter Modulation

A separate investigation focused on the neuropharmacological properties of similar piperidine derivatives demonstrated their ability to enhance serotonin receptor activity. This suggests that our target compound may also possess similar properties, warranting further exploration into its use for treating anxiety and depression .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth. For instance, derivatives of indole have been shown to target cancer cell proliferation by modulating the PI3K/Akt pathway, which is crucial in cancer biology.

Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis in human breast cancer cells (MCF-7) .

Neuroprotective Effects

The presence of piperidine and morpholine moieties suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect against neurodegenerative diseases by inhibiting acetylcholinesterase activity.

Case Study : In vitro studies showed that related compounds improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta aggregation .

Anti-inflammatory Properties

Inflammation is a common underlying factor in many chronic diseases. The compound's structure allows it to interact with inflammatory pathways, potentially leading to therapeutic effects.

Case Study : Research demonstrated that similar compounds reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds. Variations in the piperidine and morpholine substituents can significantly affect the biological activity.

Substituent Effect on Activity Reference
Methyl groupEnhances lipophilicity
Morpholine ringIncreases binding affinity
Indole moietyEssential for anticancer activity

Chemical Reactions Analysis

Ketone Functional Group Reactivity

The ethane-1,2-dione core enables reactions typical of α-diketones, including nucleophilic additions and reductions:

Reaction Type Conditions Products/Outcomes Key References
Nucleophilic Addition Hydrazine derivatives in ethanol, refluxFormation of bis-hydrazones (stabilized via hydrogen bonding)
Reduction NaBH₄ or LiAlH₄ in THF, 0–25°CPartial reduction to vicinal diols or complete reduction to ethane-1,2-diol derivatives
Condensation Primary amines, acidic catalysisImine or Schiff base formation

The steric hindrance from adjacent substituents limits reactivity at the diketone moiety, favoring selective mono-functionalization under mild conditions.

Piperidine and Morpholine Reactivity

The 2-methylpiperidine and morpholin-4-yl groups participate in alkylation, acylation, and ring-opening reactions:

Reaction Type Conditions Products/Outcomes Key References
N-Alkylation Alkyl halides, K₂CO₃, DMF, 60°CQuaternary ammonium salts (enhanced water solubility)
Acylation Acetyl chloride, pyridine, RTAcetylated piperidine derivatives
Ring-Opening Strong acids (H₂SO₄), heatCleavage to linear amines or lactams

The morpholine ring’s electron-rich oxygen facilitates coordination with metal catalysts (e.g., In(0)) in radical-mediated transformations .

Indole Core Reactivity

The indole moiety undergoes electrophilic substitution and oxidative modifications:

Reaction Type Conditions Products/Outcomes Key References
Electrophilic Substitution Bromine in CH₂Cl₂, RT5-Bromo-indole derivatives
Oxidation KMnO₄, acidic H₂O, 50°CIndole-2,3-dione (isatin analogs)
Radical Coupling In(0), NH₄Cl/THF, O₂ atmosphereγ-Methylenebutenolides (via radical intermediates)

Radical pathways dominate in aqueous/organic solvent systems, with indium mediating single-electron transfers to generate stabilized intermediates .

Synthetic and Mechanistic Insights

  • Multi-Step Synthesis : The compound is synthesized via sequential coupling of indole-3-glyoxal derivatives with 2-methylpiperidine and morpholine precursors. Critical steps include Pd-catalyzed C–N bond formation (e.g., Buchwald-Hartwig amination) and ketone protection/deprotection .

  • Radical Mechanisms : DFT studies support a radical-mediated 1,2-aryl migration during butenolide formation, with O₂ acting as a terminal oxidant .

  • Solvent Effects : Reactions in NH₄Cl-saturated THF improve yields by enhancing ionic strength and stabilizing charged intermediates .

Stability and Degradation Pathways

  • Hydrolytic Degradation : Susceptible to hydrolysis under acidic/basic conditions, cleaving the morpholin-2-oxoethyl group.

  • Thermal Decomposition : Above 200°C, the diketone decomposes to CO and indole fragments, as evidenced by TGA-MS.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Nitrogen-Containing Rings

  • BA97331 (C28H30N4O5) : Substituted with a 4-(4-acetylphenyl)piperazine, introducing aromaticity and hydrogen-bonding capacity via the acetyl group .
  • Compound VII : Contains a 4-[(4-fluorophenyl)methyl]piperidine, combining fluorinated aromaticity with a flexible methylene linker, which may influence target selectivity .
  • Jiang et al.

Indole Substituent Modifications

  • Target Compound : The 1-(2-morpholin-4-yl-2-oxoethyl) group introduces a polar, hydrogen-bond-accepting side chain, likely improving aqueous solubility.
  • 1-Morpholin-4-yl-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione (CAS 102003-06-5) : A phenyl group at the indole 2-position adds steric hindrance and hydrophobic interactions, possibly affecting receptor binding .

Molecular Weight and Solubility

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Predictions
Target Compound C28H30N4O5* ~502.56 2-Methylpiperidine, morpholino-oxoethyl Moderate solubility (polar groups)
BA97331 C28H30N4O5 502.56 4-Acetylphenylpiperazine Lower solubility (aromatic bulk)
3e (4-Fluorophenyl derivative) C16H11FNO2 268.27 4-Fluorophenyl Low solubility (hydrophobic)

*Estimated based on structural similarity to BA97331.

Preparation Methods

Indole Core Preparation

The indole scaffold is typically synthesized via Fischer indole synthesis or Madelung cyclization . However, for substituted indoles, palladium-catalyzed cross-coupling is preferred to install pre-functionalized groups. For example, a 1-(2-morpholin-4-yl-2-oxoethyl) substituent can be introduced using a Sonogashira coupling between 3-iodoindole and a morpholine-containing acetylene precursor.

Diketone Formation

Oxalyl chloride is widely used to install diketone groups. As demonstrated in, indole derivatives react with oxalyl chloride at 0°C in tetrahydrofuran (THF) under argon, yielding intermediate chlorooxalyl-indole compounds. Subsequent nucleophilic substitution with 2-methylpiperidine in the presence of triethylamine generates the 1-(2-methylpiperidin-1-yl)-2-indolyl-ethane-1,2-dione framework.

Reaction Conditions

  • Temperature: 0°C → room temperature
  • Solvent: THF
  • Catalysts: None (base-driven substitution)
  • Yield: ~74% (based on analogous protocols in)

One-Pot Synthesis Strategies

A streamlined one-pot approach combines indole functionalization and diketone formation. As detailed in, a mixture of N-substituted indole, oxalyl chloride, and 2-methylpiperidine in THF undergoes sequential additions:

  • Oxalylation : Indole reacts with oxalyl chloride at 0°C for 4 hours.
  • Nucleophilic Substitution : 2-Methylpiperidine is added dropwise, followed by triethylamine to scavenge HCl.
  • Side-Chain Installation : The morpholine-acetyl group is introduced via CuI-catalyzed coupling with terminal alkynes.

Key Advantages

  • Reduced purification steps.
  • Higher overall yields (reported up to 78% for analogous structures).

Catalytic Methods for Side-Chain Incorporation

The morpholine-acetyl side chain requires precise installation to avoid overalkylation. Two methods are prevalent:

Nucleophilic Acylation

Morpholine reacts with a chloroacetyl-indole intermediate in dichloromethane (DCM) using potassium carbonate as a base. This method, adapted from, achieves moderate yields (50–60%) but risks dimerization.

Reductive Amination

A ketone intermediate (e.g., 2-oxoethyl-indole) reacts with morpholine under hydrogenation conditions (H₂, Pd/C). This approach, similar to, offers superior selectivity and yields up to 70%.

Optimization Parameters

  • Catalyst: 10% Pd/C
  • Solvent: THF/water (3:1)
  • Temperature: 25°C
  • Reaction Time: 3 hours.

Purification and Characterization

Final purification employs silica gel chromatography with ethyl acetate/petroleum ether gradients (30–50% ethyl acetate). The compound’s identity is confirmed via:

  • ¹H NMR : Characteristic signals for piperidine (δ 1.2–1.6 ppm), morpholine (δ 3.4–3.7 ppm), and indole protons (δ 7.0–8.1 ppm).
  • MS (ESI+) : Molecular ion peak at m/z 439.2 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Indole Functionalization

The 3-position of indole is highly reactive, but competing reactions at the 2-position can occur. Using bulky bases (e.g., DBU) and low temperatures (0°C) suppresses side reactions.

Stability of Diketone Intermediates

Diketones are prone to hydrolysis. Anhydrous conditions (argon atmosphere, molecular sieves) and rapid workup are critical.

Morpholine-Acetyl Side-Chain Oxidation

The morpholine nitrogen can oxidize during storage. Adding antioxidant stabilizers (e.g., BHT) and storing under nitrogen extends shelf life.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Stepwise Synthesis 60–74 ≥95 High reproducibility Multi-step, time-consuming
One-Pot Synthesis 70–78 ≥90 Reduced purification Sensitive to stoichiometry
Reductive Amination 65–70 ≥98 Excellent selectivity Requires high-pressure H₂

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyMethod/ValueReference
LogP (lipophilicity)HPLC (C18, 65:35 methanol/buffer)
Solubility (aqueous)Shake-flask (pH 7.4 PBS)
Thermal stabilityTGA/DSC (decomposition >200°C)

Q. Table 2. Common Analytical Conditions

TechniqueParametersApplication
HPLC-UVColumn: C18 (250 mm × 4.6 mm, 5 µm)Purity assessment
Mobile phase: 65% methanol, 35% buffer (pH 4.6)
HRMSESI+, resolution 30,000Molecular ion confirmation

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